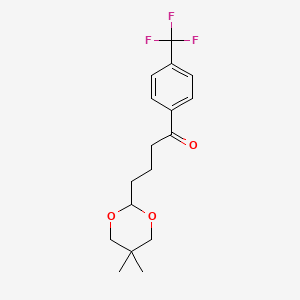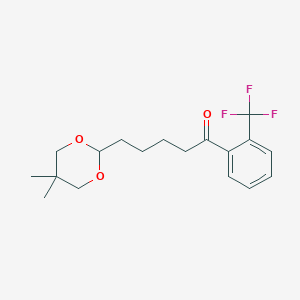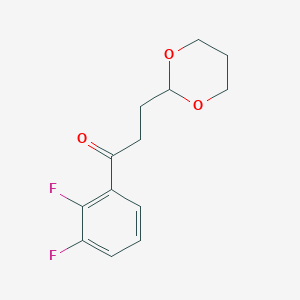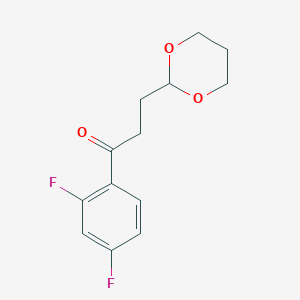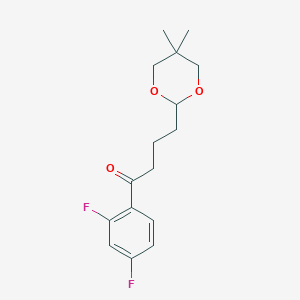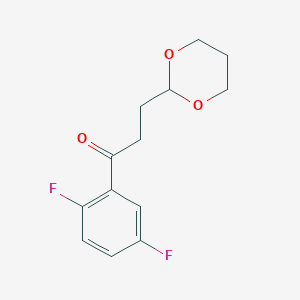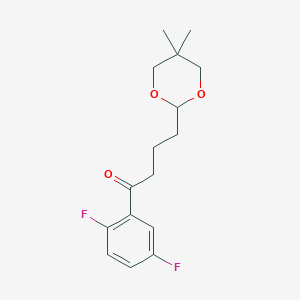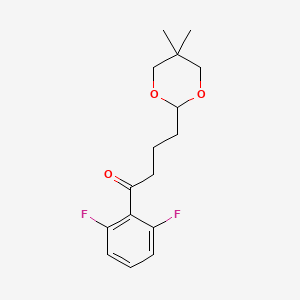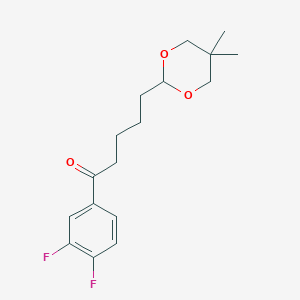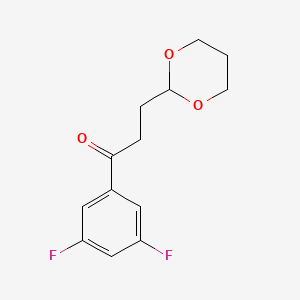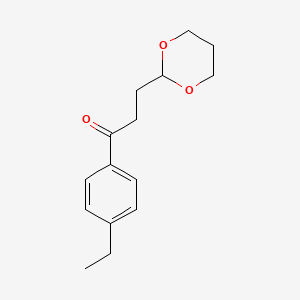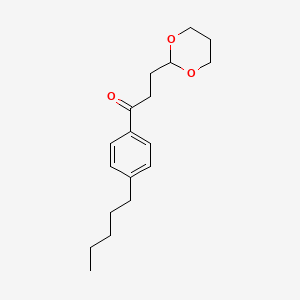
6-(3-Fluorophenyl)nicotinic acid
Vue d'ensemble
Description
6-(3-Fluorophenyl)nicotinic acid , with the chemical formula C₁₂H₈FNO₂ , is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid backbone. The compound is typically found in solid form and is sealed to maintain its stability at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(3-Fluorophenyl)nicotinic acid consists of a nicotinic acid core (a pyridine ring) with a 3-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a unique arrangement. The compound’s molecular weight is approximately 217.2 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Vasorelaxation and Antioxidation Properties
6-(3-Fluorophenyl)nicotinic acid, as part of the thionicotinic acid analogs, demonstrates potential in vasorelaxation and antioxidative activity. Thionicotinic acid analogs, including 6-(3-Fluorophenyl)nicotinic acid, have been studied for their ability to induce vasorelaxation in rat thoracic aorta and exhibit antioxidant properties. These findings suggest their potential as therapeutic agents for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).
Industrial Production and Recovery
In the context of industrial applications, 6-(3-Fluorophenyl)nicotinic acid is relevant in the production and recovery processes of nicotinic acid. Studies have explored methods to intensify the recovery of nicotinic acid, which is significant in food, pharmaceutical,and biochemical industries. Techniques involving reactive extraction with organophosphorus solvating extractants such as tri-n-octyl phosphine oxide and tri-n-butyl phosphate have been investigated for their effectiveness in recovering nicotinic acid, demonstrating the chemical's industrial significance (Kumar et al., 2008).
Role in Insecticidal Activity
Nicotinic acid derivatives, including 6-(3-Fluorophenyl)nicotinic acid, have been studied for their insecticidal activities. The presence of a pyridine nucleus with a side chain in the third position, as seen in these derivatives, significantly affects toxicity to insects. This suggests potential applications in pest control and agricultural sectors (Deshmukh et al., 2012).
Microbial Conversion and Characterization
Research has also focused on the microbial conversion of nicotinic acid to 6-hydroxynicotinic acid, involving the use of microorganisms like Pseudomonas fluorescens. This process is significant for understanding biochemical pathways and developing biotechnological applications for nicotinic acid and its derivatives (Torimura et al., 1998), (Hurh et al., 1994).
Potential in Treating Dyslipidemia and Cancer
6-Substituted nicotinic acid analogues, such as 6-(3-Fluorophenyl)nicotinic acid, have shown inhibitory effects against carbonic anhydrase III enzyme, which is a target for managing dyslipidemia and cancer progression. These findings suggest potential therapeutic applications of these compounds in treating such conditions (Mohammad et al., 2017).
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)nicotinic acid | |
CAS RN |
582325-22-2 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

